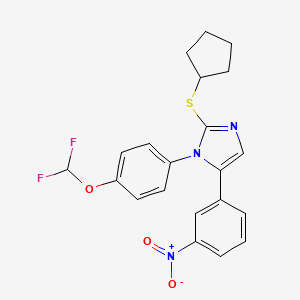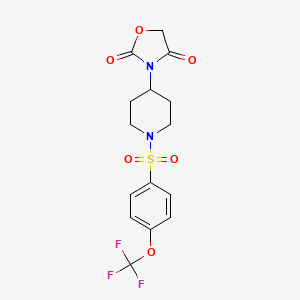
3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups including a trifluoromethoxy group, a phenyl group, a sulfonyl group, a piperidinyl group, and an oxazolidinedione group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazolidinedione group suggests that part of the molecule would have a cyclic structure. The phenyl and piperidinyl groups are also cyclic. The trifluoromethoxy group would likely be a substituent on the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution . The sulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple polar groups could make the compound soluble in polar solvents . The compound’s melting and boiling points would depend on its molecular structure and the strength of the intermolecular forces .Scientific Research Applications
Applications in Medicinal Chemistry
A number of studies focus on the synthesis and biological activities of compounds with similar structures, indicating their potential in drug development and therapeutic applications. For instance, the synthesis of new compounds with antimicrobial activities showcases the relevance of these chemicals in addressing bacterial and fungal infections (Prakash et al., 2010). Similarly, compounds exhibiting potent inhibition of lipid peroxidation highlight their potential in protecting against oxidative stress and related pathologies (Braughler et al., 1987). Additionally, the development of inhibitors against caspase-3 points to applications in regulating apoptosis, which is crucial in cancer therapy and neurodegenerative diseases (Jiang & Hansen, 2011).
Material Science Applications
In the realm of material science, the synthesis of novel polyureas from triazolidine derivatives demonstrates the utility of these compounds in creating new materials with potential applications in coatings, adhesives, and sealants. Such studies reveal the versatility of these chemicals in polymer science and engineering (Mallakpour & Rafiee, 2004).
Biological Studies
The exploration of triazolinedione and related compounds in biological studies, such as the inhibition of multidrug-resistant tuberculosis, underscores the importance of these chemicals in addressing global health challenges (Souza et al., 2013). This highlights the potential of such compounds in developing novel therapeutic agents against resistant strains of pathogens.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts or organoboron reagents.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it might participate in oxidative addition and transmetalation processes. In these reactions, the compound could interact with a palladium catalyst and organoboron reagents, forming new bonds and resulting in the formation of new compounds .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are key processes in synthetic organic chemistry. These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds.
Pharmacokinetics
One study suggests that similar compounds have reliable pharmacokinetic properties , indicating that this compound might also have favorable ADME properties that contribute to its bioavailability.
Result of Action
Given its potential use in suzuki–miyaura coupling reactions , the compound could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds.
Action Environment
Suzuki–miyaura coupling reactions, in which similar compounds are used, are known for their mild and functional group tolerant reaction conditions . This suggests that the compound might exhibit stable performance under a variety of environmental conditions.
properties
IUPAC Name |
3-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O6S/c16-15(17,18)26-11-1-3-12(4-2-11)27(23,24)19-7-5-10(6-8-19)20-13(21)9-25-14(20)22/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYLRXRXXNDXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


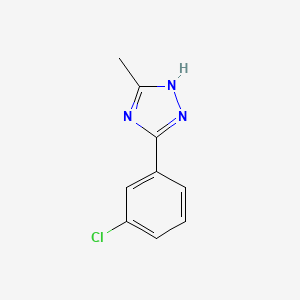
![3-(2-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941807.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2941809.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2941811.png)
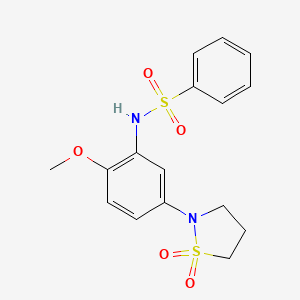
![6-((5-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2941814.png)

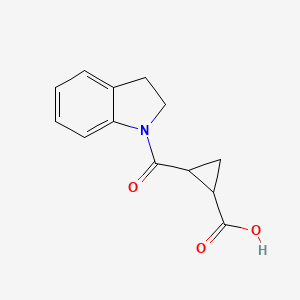
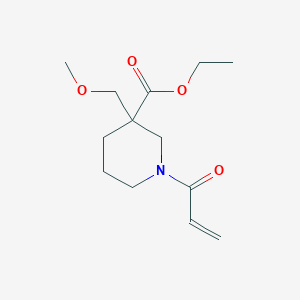
![Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2941819.png)
![N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2941821.png)
